2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid
Overview
Description
“2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid” is a compound with the molecular formula C14H18FNO4 . It is a derivative of phenylalanine , an amino acid that has been commercially used as ergogenic supplements .
Molecular Structure Analysis
The molecular structure of this compound consists of a tert-butoxycarbonyl (Boc) group attached to an amino group, which is connected to a 3-(4-fluorophenyl)propanoic acid . The presence of the Boc group makes this compound a Boc-protected amino acid, which are commonly used in peptide synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C14H18FNO4) and its classification as a phenylalanine derivative . Unfortunately, specific properties such as melting point, boiling point, and solubility were not found in the available resources.
Scientific Research Applications
Enantioselective Synthesis of Neuroexcitant Analogues : One application involves the enantioselective synthesis of both enantiomers of a neuroexcitant analogue, highlighting its potential in neuropharmacology (Pajouhesh et al., 2000).
Synthesis of Antimicrobial Compounds : Another study demonstrated its use in synthesizing new compounds with significant antimicrobial activities, emphasizing its role in medicinal chemistry (Pund et al., 2020).
Precursor for Radio Tracer Synthesis : It has been used in the metal-free synthesis of diaryliodonium salts, serving as a precursor for the synthesis of radiotracers in positron emission tomography (Pan-hon, 2015).
Intermediate in Biotin Synthesis : The compound has been synthesized as a key intermediate in the natural product Biotin, which plays a crucial role in the metabolic cycle of fatty acids, sugars, and amino acids (Qin et al., 2014).
Catalytic Tert-Butoxycarbonylation : It's also used in palladium-catalyzed tert-butoxycarbonylation processes, relevant in the production of fluorinated alpha-amino acids (Amii et al., 2000).
Preparation of Beta-Amino Acid Pharmacophore : The compound is used in asymmetric hydrogenation processes to prepare beta-amino acid pharmacophores, important in drug development (Kubryk & Hansen, 2006).
Efficient N-tert-Butoxycarbonylation of Amines : It plays a role in the N-tert-butoxycarbonylation of amines, a process important in peptide synthesis (Heydari et al., 2007).
Synthesis of Fluorescent Compounds : The compound is used in synthesizing fluorescent compounds, which could be useful in analytical chemistry and bioimaging (Memeo et al., 2014).
Metabolic Studies of Anaerobic Archaeon : It has been analyzed as a derivative in metabolic studies of an anaerobic archaeon, contributing to our understanding of extremophile biology (Rimbault et al., 1993).
Synthesis of Polyacetylenes : The compound is integral in synthesizing amino acid-based polyacetylenes, which have potential applications in materials science (Gao et al., 2003).
Future Directions
The future directions for research on this compound could involve further exploration of its potential uses as an ergogenic supplement, given its classification as a phenylalanine derivative . Additionally, more detailed studies could be conducted to determine its physical and chemical properties, as well as its safety profile.
Mechanism of Action
Target of Action
The primary target of Boc-P-Fluoro-Dl-Phe-Oh, also known as 2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, is the N-formyl peptide receptor 3 (FPR3) . FPR3 is a G protein-coupled receptor involved in the recruitment and activation of immune cells in response to pathogen-associated molecular patterns .
Mode of Action
Boc-P-Fluoro-Dl-Phe-Oh interacts with its target, FPR3, by binding to it . This binding triggers a series of intracellular events that lead to the activation of immune cells . The compound’s interaction with FPR3 is so specific that the effects exerted by it on human umbilical vein endothelial cells (HUVECs) are fully suppressed by the G protein-coupled receptor inhibitor pertussis toxin, the FPR2/FPR3 antagonist WRW4, and by an anti-FPR3 antibody .
Biochemical Pathways
The interaction of Boc-P-Fluoro-Dl-Phe-Oh with FPR3 affects the biochemical pathways associated with immune cell recruitment and activation . .
Result of Action
The binding of Boc-P-Fluoro-Dl-Phe-Oh to FPR3 results in the activation of immune cells . This activation can lead to various molecular and cellular effects, depending on the specific immune response triggered.
Action Environment
The action, efficacy, and stability of Boc-P-Fluoro-Dl-Phe-Oh can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the pH of the environment . .
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXSXRAUMLKRRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373541 | |
Record name | N-(tert-Butoxycarbonyl)-4-fluorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79561-25-4 | |
Record name | N-(tert-Butoxycarbonyl)-4-fluorophenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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